1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a complex organic compound that features a unique structure combining a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage using phosgene or a suitable urea derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the benzhydryl or indolinyl groups.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-hydroxyethyl)urea: Lacks the indolinyl moiety, making it less complex.
1-Benzhydryl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenylethyl group instead of the indolinyl group.
1-Benzhydryl-3-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)urea: Features a pyrrolyl group instead of the indolinyl group.
Uniqueness: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to its combination of a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLPKGQIDDUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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